4H-1-Benzopyran-4-one, 2-(1-naphthalenyl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-1-yl)-4H-chromen-4-one typically involves the condensation of naphthalene derivatives with chromenone precursors. One common method involves the use of naphthylaldehyde and chromenone in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of 2-(Naphthalen-1-yl)-4H-chromen-4-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(Naphthalen-1-yl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of reduced naphthopyrans.
Substitution: Formation of halogenated naphthopyrans.
Scientific Research Applications
2-(Naphthalen-1-yl)-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of photochromic materials and dyes
Mechanism of Action
The mechanism of action of 2-(Naphthalen-1-yl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes. In the context of its anticancer properties, the compound may induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Naphthopyran derivatives: Compounds with similar naphthalene and chromenone structures.
Naphthalenes: Compounds containing a naphthalene moiety.
Chromenones: Compounds with a chromenone structure
Uniqueness
2-(Naphthalen-1-yl)-4H-chromen-4-one is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.
Properties
CAS No. |
113486-35-4 |
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Molecular Formula |
C19H12O2 |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
2-naphthalen-1-ylchromen-4-one |
InChI |
InChI=1S/C19H12O2/c20-17-12-19(21-18-11-4-3-9-16(17)18)15-10-5-7-13-6-1-2-8-14(13)15/h1-12H |
InChI Key |
ZMSUUIVEJVVJQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=O)C4=CC=CC=C4O3 |
Origin of Product |
United States |
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